5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

Physicochemical profiling Drug-like property prediction Partition coefficient

This 5-chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1774902-98-5, MW 237.64) is a fragment-like building block (MW<250, XLogP3=3.1) featuring a chlorine handle for Pd-catalyzed Suzuki-Miyaura/Buchwald-Hartwig coupling, enabling rapid SAR exploration. The N2-m-tolyl regiochemistry gives a distinct lipophilic-electronic profile vs. 5-bromo, 5-methyl, and N1-aryl analogs. Ideal for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
Cat. No. B11783473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2N=C(C(=N2)Cl)C(=O)O
InChIInChI=1S/C10H8ClN3O2/c1-6-3-2-4-7(5-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16)
InChIKeyOZXRRBSAWYGOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid – Structural Overview and Procurement Context


5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1774902-98-5, MW 237.64 g/mol, C₁₀H₈ClN₃O₂) is a 2-aryl-1,2,3-triazole-4-carboxylic acid scaffold bearing a chlorine atom at the 5-position and a meta-tolyl substituent at the N2 position [1]. Its computed physicochemical profile (XLogP3 = 3.1, TPSA = 68 Ų) and commercially specified purity (≥95%) establish it as a research-grade building block for medicinal chemistry and agrochemical intermediate synthesis .

Why 5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid Cannot Be Interchanged with Close Analogs


Within the 2-aryl-5-halo-2H-1,2,3-triazole-4-carboxylic acid series, even minor structural perturbations produce quantifiably different physicochemical properties that directly impact solubility, partitioning behavior, and reactivity in downstream transformations. The meta-tolyl substitution pattern, chlorine substituent, and N2-aryl regiochemistry collectively determine a unique XLogP3-hydrophilicity balance that distinguishes this compound from the 5-bromo, 5-methyl, 5-unsubstituted, and N1-aryl regioisomeric variants [1][2]. The evidence below demonstrates that these differences are measurable and consequential at the procurement and experimental design stage.

Quantitative Differentiation Evidence for 5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic Acid vs. Closest Analogs


Lipophilicity Comparison: 5-Chloro-2-(m-tolyl) vs. 5-Chloro-2-phenyl Analog via Computed XLogP3

The replacement of a phenyl ring with a meta-tolyl group increases the computed XLogP3-AA value by 0.4 log units relative to the 5-chloro-2-phenyl analog, indicating measurably higher lipophilicity that directly influences membrane permeability predictions and organic-phase partitioning behavior [1][2].

Physicochemical profiling Drug-like property prediction Partition coefficient

Halogen-Dependent Molecular Weight Differentiation: Chloro vs. Bromo Analog

The 5-chloro substitution yields a molecular weight of 237.64 g/mol, which is 44.46 g/mol lower than the 5-bromo analog (MW = 282.10 g/mol). This substantial difference is relevant for compliance with lead-likeness guidelines (MW ≤ 350 criterion) and for applications where minimal molecular weight is desirable [1].

Molecular weight optimization Fragment-based drug design Heavy atom effect

N2-Aryl Regiochemistry Enables Distinct Photophysical Properties Compared to N1-Aryl Analogs

2-Aryl-1,2,3-triazole-4-carboxylic acids (N2-substituted), to which the target compound belongs, exhibit solvent-dependent fluorescence and measurable pKa values that are distinct from their N1-aryl regioisomers. Experimental pKa values for closely related 2-aryl-triazole acids range from 7.3 to 8.5 in H₂O-DMSO (9:1 v/v), establishing the ionizable carboxylic acid behavior relevant to aqueous solubility and formulation [1].

Fluorescent probe design Regioisomeric differentiation Sensor development

Purity Specification Differentiation Across Commercial Sources

The target compound is commercially available at two certified purity levels: 95% (AKSci Cat. 8993EC) and 97% (Chemenu Cat. CM511094). The 2% purity difference between offerings allows procurement teams to select based on application requirements—the 97% grade being appropriate for sensitive catalytic or biological assay work where impurity interference must be minimized .

Compound procurement Quality control Batch consistency

Synthetic Versatility: 5-Chloro Substituent as a Handle for Further Derivatization

The 5-chloro substituent on the triazole ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification into 5-aryl or 5-amino derivatives. This is supported by the ABA Chemicals patent (US 9,586,912) which explicitly claims 2-substituted-5-chloro-1H-1,2,3-triazole-4-carboxylic acids as key intermediates with demonstrated high-yielding preparative methods [1].

Cross-coupling Medicinal chemistry diversification Late-stage functionalization

Recommended Application Scenarios for 5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion

With a molecular weight of 237.64 g/mol, XLogP3 of 3.1, and a carboxylic acid handle for amide coupling, this compound meets fragment-likeness criteria (MW < 250, clogP < 3.5) and provides a chlorine substituent for subsequent hit elaboration via cross-coupling [1][2]. The 44.46 g/mol weight advantage over the 5-bromo analog further strengthens its suitability for fragment library deployment.

Fluorescent Sensor or Probe Development

The N2-aryl-1,2,3-triazole-4-carboxylic acid scaffold exhibits solvent-dependent fluorescence and well-defined pKa values in the physiological range (7.3–8.5), as documented for related 2-aryl-triazole acids [1]. This compound is suited for development of pH-sensitive fluorescent probes where the m-tolyl substituent modulates the optical response.

Cross-Coupling Substrate for Medicinal Chemistry Diversification

The 5-chloro substituent serves as an electrophilic partner for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, enabling rapid exploration of 5-aryl and 5-amino SAR around the triazole-4-carboxylic acid core, as protected by the ABA Chemicals patent platform [1]. This synthetic handle is absent in 5-methyl and 5-unsubstituted analogs, conferring unique diversification value.

Glycolate Oxidase (GO) Inhibitor Lead Optimization

Triazole-4-carboxylic acids are claimed as glycolate oxidase inhibitors for treating primary hyperoxaluria and calcium oxalate kidney stones (US 2023/0143491 A1) [1]. The meta-tolyl and chloro substitution pattern of the target compound provides a distinct lipophilic-electronic profile (XLogP3 = 3.1) for exploring SAR within this therapeutic class.

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